4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride
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Overview
Description
4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group attached to a biphenyl structure, which is further substituted with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetylaminobiphenyl and chlorosulfonic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, usually at low temperatures to prevent decomposition. The 4-acetylaminobiphenyl is dissolved in an appropriate solvent, such as dichloromethane, and chlorosulfonic acid is added dropwise.
Formation of Sulfonyl Chloride: The reaction mixture is stirred for several hours, allowing the sulfonylation to occur, resulting in the formation of 4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide or other reduced derivatives under specific conditions.
Oxidation: Although less common, the acetylamino group can undergo oxidation to form nitro derivatives.
Scientific Research Applications
4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and other biomolecules, leading to changes in their function and activity. The acetylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride can be compared with other sulfonyl chlorides and biphenyl derivatives:
4-Aminobiphenyl-4-sulfonyl chloride: Similar structure but lacks the acetyl group, leading to different reactivity and applications.
4’-Nitro-1,1’-biphenyl-4-sulfonyl chloride: Contains a nitro group instead of an acetylamino group, resulting in different chemical properties and uses.
4’-Methyl-1,1’-biphenyl-4-sulfonyl chloride:
Properties
IUPAC Name |
4-(4-acetamidophenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHSOVIYQUXSQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529291 |
Source
|
Record name | 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-73-6 |
Source
|
Record name | 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-acetamidophenyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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